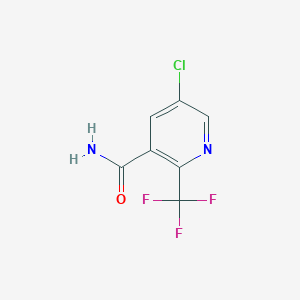
5-Chloro-2-(trifluoromethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(trifluoromethyl)nicotinamide: is an organic compound with the molecular formula C7H4ClF3N2O It is a derivative of nicotinamide, where the hydrogen atoms at positions 5 and 2 of the pyridine ring are replaced by a chlorine atom and a trifluoromethyl group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(trifluoromethyl)nicotinamide can be achieved through several methods. One common approach involves the trifluoromethylation of 2-chloropyridine using a manganese catalyst and sodium trifluoromethanesulfonate . Another method includes the simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-2-(trifluoromethyl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used for oxidation reactions.
Catalysts: Palladium-based catalysts are frequently employed in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Chloro-2-(trifluoromethyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology and Medicine: The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the agrochemical industry, this compound can be used in the synthesis of herbicides and pesticides. Its chemical properties make it effective in targeting specific biological pathways in pests and weeds.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Comparison: Compared to similar compounds, 5-Chloro-2-(trifluoromethyl)nicotinamide is unique due to the presence of both chlorine and trifluoromethyl groups on the nicotinamide ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H4ClF3N2O |
|---|---|
Poids moléculaire |
224.57 g/mol |
Nom IUPAC |
5-chloro-2-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H4ClF3N2O/c8-3-1-4(6(12)14)5(13-2-3)7(9,10)11/h1-2H,(H2,12,14) |
Clé InChI |
MRQWXPBPRRRFET-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(=O)N)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


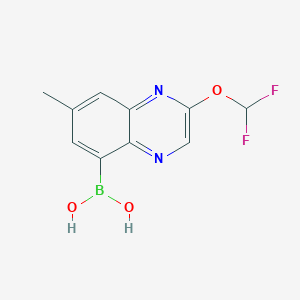
![5-(4-Methoxy-3'-methyl-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B15231208.png)

![2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazine-4(3H)-thione](/img/structure/B15231232.png)
![6-(tert-Butyl)-1,3-dimethyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B15231243.png)
![(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B15231249.png)
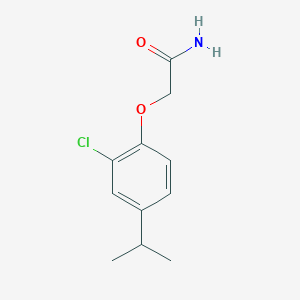
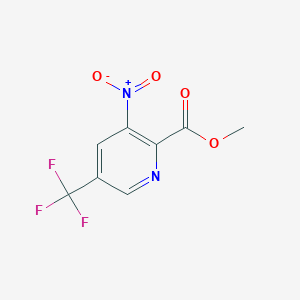

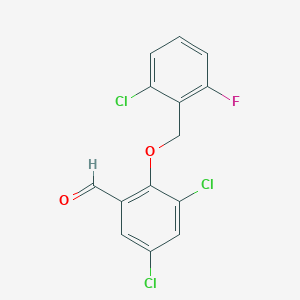
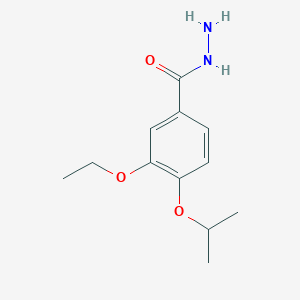
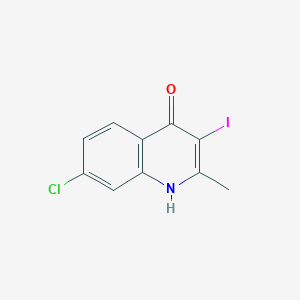

![Dispiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane-5',2''-[1,3]dioxolane]-1',4'-dimethanol](/img/structure/B15231299.png)
